N-(1-(4-Ethyl-2,5-dimethoxyphenethyl)piperidin-4-yl)-N-phenylpropionamide
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Overview
Description
N-(2C-E) Fentanyl (hydrochloride) is an analytical reference standard categorized as a phenethylamine and is structurally similar to known opioids. It is a synthetic opioid that has been developed for research and forensic applications. This compound is regulated as a Schedule I substance in the United States due to its potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2C-E) Fentanyl (hydrochloride) involves several steps. The general synthetic route includes the following steps:
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing environment.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Conversion to Fentanyl: The final step involves reacting 4-anilino-N-phenethylpiperidine with propionyl chloride in the presence of halogenated hydrocarbons.
Industrial Production Methods
Industrial production of N-(2C-E) Fentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to achieve high yields and purity. The use of automated systems and controlled environments ensures consistency and safety in production .
Chemical Reactions Analysis
Types of Reactions
N-(2C-E) Fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(2C-E) Fentanyl (hydrochloride) can produce various oxidized derivatives, while reduction can yield reduced analogs .
Scientific Research Applications
N-(2C-E) Fentanyl (hydrochloride) is primarily used in scientific research for the following applications:
Chemistry: It is used as a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Biology: It is used to study the interaction of synthetic opioids with biological systems, including receptor binding studies and pharmacokinetic analysis.
Medicine: Research on N-(2C-E) Fentanyl (hydrochloride) helps in understanding the pharmacological properties of synthetic opioids and developing potential countermeasures for opioid abuse.
Industry: It is used in forensic laboratories for the identification and analysis of synthetic opioids in biological specimens
Mechanism of Action
N-(2C-E) Fentanyl (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as noradrenaline, leading to analgesia, sedation, and anxiolysis. The compound’s high affinity for the mu-opioid receptors makes it a potent analgesic .
Comparison with Similar Compounds
N-(2C-E) Fentanyl (hydrochloride) is structurally similar to other fentanyl analogs, such as:
- N-(2C-C) Fentanyl (hydrochloride)
- N-(2C-N) Fentanyl (hydrochloride)
- N-(2C-T-4) Fentanyl (hydrochloride)
Uniqueness
The uniqueness of N-(2C-E) Fentanyl (hydrochloride) lies in its specific structural modifications, which include the presence of 2,5-dimethoxy and 4-ethyl groups. These modifications can influence its pharmacological properties and receptor binding affinity, making it distinct from other fentanyl analogs .
References
Properties
Molecular Formula |
C26H36N2O3 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[1-[2-(4-ethyl-2,5-dimethoxyphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C26H36N2O3/c1-5-20-18-25(31-4)21(19-24(20)30-3)12-15-27-16-13-23(14-17-27)28(26(29)6-2)22-10-8-7-9-11-22/h7-11,18-19,23H,5-6,12-17H2,1-4H3 |
InChI Key |
LDTWBDPHKDXMOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)CCN2CCC(CC2)N(C3=CC=CC=C3)C(=O)CC)OC |
Origin of Product |
United States |
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